molecular formula C10H10N2O2 B187685 2-Methyl-2-(4-nitrophenyl)propanenitrile CAS No. 71825-51-9

2-Methyl-2-(4-nitrophenyl)propanenitrile

Cat. No. B187685
CAS RN: 71825-51-9
M. Wt: 190.2 g/mol
InChI Key: XZVURMRLCAFELZ-UHFFFAOYSA-N
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Description

“2-Methyl-2-(4-nitrophenyl)propanenitrile” is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.2 and is also known as α-Methyl-4-nitrophenylacetonitrile .


Synthesis Analysis

The synthesis of “2-Methyl-2-(4-nitrophenyl)propanenitrile” involves the reaction of 4-Nitrophenyl acetonitrile with tetrabutylammonium bromide and methyl iodide in CH2Cl2, added to NaOH in water . The reaction mixture is stirred for 20 hours at room temperature .


Molecular Structure Analysis

The InChI code for “2-Methyl-2-(4-nitrophenyl)propanenitrile” is 1S/C10H10N2O2/c1-10(2,7-11)8-3-5-9(6-4-8)12(13)14/h3-6H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“2-Methyl-2-(4-nitrophenyl)propanenitrile” is a solid at room temperature . It has a predicted boiling point of 330.6±25.0 °C and a density of 1.178±0.06 g/cm3 at 20 ºC 760 Torr .

Scientific Research Applications

Crystallographic Analysis

Research on the crystal structure of 2-Methyl-2-(4-nitrophenyl)propanenitrile derivatives has been a focal point in understanding their physical and chemical properties. A study by Sharma et al. (2014) revealed the crystal structure of 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile and its derivatives through spectral analysis and X-ray diffraction studies. The research highlighted the importance of the dihedral angles between different phenyl rings in these compounds and the specific hydrogen bonding patterns that contribute to their stability (Sharma et al., 2014).

Synthesis and Chemical Reactions

2-Methyl-2-(4-nitrophenyl)propanenitrile serves as a precursor in various chemical synthesis processes. Sedlák et al. (2005) explored its use in synthesizing substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas, demonstrating its versatility in organic synthesis. The reaction pathways, characterization, and structural verification of these compounds through X-ray diffraction and spectroscopic methods shed light on the compound's utility in creating complex organic molecules (Sedlák et al., 2005).

Antimicrobial and Anticancer Properties

There's a growing interest in the antimicrobial and anticancer properties of 2-Methyl-2-(4-nitrophenyl)propanenitrile derivatives. Desai et al. (2017) synthesized and characterized a series of these derivatives, demonstrating potent antimicrobial activity against a variety of microorganisms. The study also touched on the cytotoxicity of these compounds against certain cancer cell lines, indicating their potential in medical research (Desai et al., 2017).

Material Science and Sensing Applications

In material science, the compound's derivatives have been utilized for their unique properties. For example, research by Ceyhan et al. (2006) explored the synthesis, characterization, conduction, and gas sensing properties of novel multinuclear metallophthalocyanines derived from 2-Methyl-2-(4-nitrophenyl)propanenitrile. These materials exhibited interesting electronic properties and potential applications in gas sensing technologies (Ceyhan et al., 2006).

Heterocyclic Synthesis

Drabina and Sedlák (2012) reviewed the application of 2-amino-2-alkyl(aryl)propanenitriles, closely related to 2-Methyl-2-(4-nitrophenyl)propanenitrile, as precursors in synthesizing heterocyclic systems. The review emphasized the compound's role in creating imidazole derivatives, oxazoles, isothiazoles, and other heterocycles, highlighting its significance in pharmaceutical and agrochemical industries (Drabina & Sedlák, 2012).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and not breathing in dust, vapor, mist, or gas .

Future Directions

“2-Methyl-2-(4-nitrophenyl)propanenitrile” is primarily used for research purposes . Its future directions would likely involve further exploration of its properties and potential applications in various fields of research.

properties

IUPAC Name

2-methyl-2-(4-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-10(2,7-11)8-3-5-9(6-4-8)12(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVURMRLCAFELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356414
Record name 2-methyl-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(4-nitrophenyl)propanenitrile

CAS RN

71825-51-9
Record name 2-methyl-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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